Dual Undefined Stereocenters
3-(1H-Pyrrol-2-yl)butan-2-ol possesses two undefined atom stereocenters, whereas the commonly compared analog 1-(1H-pyrrol-2-yl)ethanol has only one and 2-(1H-pyrrol-2-yl)ethanol has none [1]. The positional isomer 4-(1H-pyrrol-2-yl)butan-2-ol carries only a single asymmetric atom . This dual-stereocenter architecture provides four possible stereoisomers, enabling diastereoselective synthetic pathways that are inaccessible with single- or zero-stereocenter analogs.
Comparators: 1 or 0
| Evidence Dimension | Number of undefined atom stereocenters |
|---|---|
| Target Compound Data | 2 undefined stereocenters |
| Comparator Or Baseline | 1-(1H-Pyrrol-2-yl)ethanol: 1 stereocenter; 2-(1H-Pyrrol-2-yl)ethanol: 0 stereocenters; 4-(1H-Pyrrol-2-yl)butan-2-ol: 1 asymmetric atom |
| Quantified Difference | Target possesses 2–4× more possible stereoisomers than any listed comparator; at least one additional stereocenter relative to each analog |
| Conditions | Computed stereochemistry descriptors from PubChem (CID 130527529, CID 13791373, CID 281818) and vendor specification from Fluorochem (F686242) |
Why This Matters
Procurement of the dual-stereocenter target compound is essential for medicinal chemistry campaigns requiring stereochemically diverse pyrrole–alcohol intermediates; substitution with a single-stereocenter analog eliminates diastereomeric options and compromises downstream stereoselective synthesis strategies.
- [1] PubChem. Compound Summary and Computed Properties for CID 130527529 (target), CID 13791373 (1-(1H-pyrrol-2-yl)ethanol), CID 281818 (2-(1H-pyrrol-2-yl)ethanol). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
